Methyl phenyl sulfoxide

Overview

Description

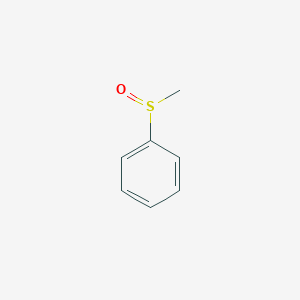

Methyl phenyl sulfoxide (C₇H₈OS, CAS 1193-82-4) is an organosulfur compound characterized by a sulfinyl group (-S(O)-) bridging a methyl and phenyl group. It is synthesized via selective oxidation of methyl phenyl sulfide (thioanisole) using hydrogen peroxide (H₂O₂) in solvents like hexafluoroisopropyl alcohol (HFIP) or trifluoroethanol, achieving high yields (98%) without over-oxidation to the sulfone under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenyl sulfoxide can be synthesized through various methods. One common method involves the oxidation of thioanisole (methyl phenyl sulfide) using sodium metaperiodate. The reaction is carried out in an aqueous medium at low temperatures to prevent overoxidation . Another method involves the use of hydrogen peroxide, lead tetraacetate, or dinitrogen tetroxide as oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of thioanisole using hydrogen peroxide in methanol or other suitable solvents. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl sulfoxide undergoes several types of chemical reactions, including:

Reduction: It can be reduced back to thioanisole using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium metaperiodate, and potassium peroxodiphosphate are commonly used oxidizing agents

Reduction: Lithium aluminum hydride is a common reducing agent.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Methyl phenyl sulfone.

Reduction: Thioanisole.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

Methyl phenyl sulfoxide serves as a crucial chiral building block in organic synthesis. Its ability to undergo asymmetric oxidation makes it valuable in the preparation of complex organic molecules. For instance, it is used in the synthesis of the HIV-protease inhibitor nelfinavir, showcasing its importance in pharmaceutical chemistry .

Synthetic Routes

The compound can be synthesized through several methods, primarily via the oxidation of methyl phenyl sulfide using oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction conditions are optimized to achieve high yields and purity .

Biochemical Properties

Biological Activity

this compound exhibits notable biological activities, including antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . Its antioxidant capacity has also been evaluated using ABTS and DPPH assays, indicating its potential in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

| Bacteria | Zone of Inhibition (mm) | Comparison with Control (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 (control antibiotic) |

| Escherichia coli | 18 | 22 (control antibiotic) |

| Klebsiella pneumoniae | 15 | 20 (control antibiotic) |

Antioxidant Activity

| Method | IC50 Value (µg/mL) | Comparative Standard (Trolox IC50) |

|---|---|---|

| ABTS | 45 | 50 |

| DPPH | 40 | 45 |

Molecular Mechanisms

Research indicates that this compound participates in various chemical reactions, including oxidation to form methyl phenyl sulfone and reduction back to thioanisole. Its unique properties allow it to engage in nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry .

Case Studies

-

Asymmetric Synthesis of Nelfinavir

A notable case study involves the asymmetric synthesis of nelfinavir from acrolein and this compound. The synthesis features stereoselective preparation processes that leverage the compound's chiral nature to produce biologically active intermediates . -

Conformational Studies

Another study utilized microwave spectroscopy and molecular dynamics simulations to investigate the conformational features of this compound in different phases. This research highlighted how intramolecular interactions influence the compound's stability and reactivity . -

Oxidation Mechanisms

Research on the transformation of this compound in Fenton systems has provided insights into its role as a precursor for sulfate radicals, demonstrating its potential in advanced oxidation processes .

Mechanism of Action

The mechanism of action of methyl phenyl sulfoxide involves its ability to undergo oxidation and reduction reactions. In biological systems, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property makes it useful in the synthesis of various pharmaceuticals and biologically active compounds .

Comparison with Similar Compounds

Key Physical Properties:

- Boiling Point : 78–79°C at 0.1 mm Hg .

- Melting Point : 29–36°C (hygroscopic, supercools readily) .

- Spectroscopic Data :

Comparison with Structurally Similar Sulfoxides

Physical and Chemical Properties

Key Observations :

- Thermal Stability : Benzyl sulfoxide’s high melting point (135–136°C) suggests stronger intermolecular forces compared to this compound .

- Oxidation Resistance : this compound resists oxidation to sulfone under H₂O₂/HFIP conditions, unlike sulfides like thioanisole, which convert fully to sulfoxides .

- Hygroscopicity : this compound is highly hygroscopic, necessitating careful handling during isolation .

Biological Activity

Methyl phenyl sulfoxide (MPSO) is a significant compound in organic chemistry, particularly noted for its biological activity and utility in various synthetic applications. This article explores the biological properties of MPSO, including its antimicrobial effects, antioxidant capabilities, and its role in asymmetric synthesis.

This compound is synthesized through the oxidation of methyl phenyl sulfide (MPS) using various methods, including the use of catalysts such as Fe3O4@SiO2-APTES(Fe(acac)2) in the presence of hydrogen peroxide. This oxidation process can achieve high selectivity for MPSO, with reported conversions reaching up to 97% under optimized conditions .

Antimicrobial Activity

MPSO exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MPSO has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to established antibiotics . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Zone of Inhibition (mm) | Comparison with Control (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 (control antibiotic) |

| Escherichia coli | 18 | 22 (control antibiotic) |

| Klebsiella pneumoniae | 15 | 20 (control antibiotic) |

Antioxidant Activity

In addition to its antimicrobial properties, MPSO has been studied for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant capacity was evaluated using ABTS and DPPH assays, showing that MPSO can significantly reduce oxidative stress markers .

Table 2: Antioxidant Activity of this compound

| Method | IC50 Value (µg/mL) | Comparative Standard (Trolox IC50) |

|---|---|---|

| ABTS | 45 | 50 |

| DPPH | 40 | 45 |

Mechanistic Insights

The conformational analysis of MPSO reveals that its biological activity may be influenced by its molecular structure and conformational flexibility. Studies utilizing microwave spectroscopy and molecular dynamics simulations indicate that the intramolecular interactions within MPSO favor stable conformations that enhance its reactivity and biological efficacy .

Case Studies

- Inhibition of Bacterial Growth : A study conducted on various bacterial strains demonstrated that MPSO exhibited a dose-dependent inhibition effect. The results indicated that higher concentrations of MPSO significantly increased the zone of inhibition across tested bacteria .

- Oxidative Stress Reduction : In a cellular model, MPSO was shown to reduce levels of reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related conditions. This study highlighted the compound's ability to modulate antioxidant enzyme activities, providing further evidence for its protective effects against cellular damage .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl phenyl sulfoxide?

this compound is typically synthesized via selective oxidation of methyl phenyl sulfide using catalytic systems. Key methodologies include:

- Metal-organic frameworks (Al-MOFs) : Achieve >95% selectivity at 60°C using H₂O₂ as an oxidant (Table 4, ).

- TEMPO/NaOCl oxidation : A biphasic (CH₂Cl₂/NaHCO₃) system with TEMPO catalyst yields 87% purity after silica gel chromatography (NMR confirmation) .

- Biological oxidation : Rhodococcus sp. in an n-octane-water biphasic system enables enantioselective synthesis of (S)-sulfoxide with >99.9% enantiomeric excess (ee) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Chromatography : GC analysis on 5% phenyl columns (e.g., DB-5) with PDMS fibers for trace detection .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.89 ppm for methyl group in CD₃OD) and FT-IR for functional group identification .

- Mass spectrometry : Exact mass (140.20 g/mol) and fragmentation patterns validate molecular identity .

Q. What are the primary safety considerations when handling this compound?

- Storage : Protect from light, store at 2–10°C under inert gas, and avoid strong oxidizers (e.g., peroxides) .

- Hazards : Classified as a skin/eye irritant and flammable liquid (flashpoint: 139–140°C at 14 mmHg). Use PPE (gloves, goggles) and local exhaust ventilation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

- Fed-batch bioreactors : Using Rhodococcus sp. CCZU10-1, iterative feeding in n-octane-water systems accumulates 118 mM (S)-sulfoxide with no racemization or over-oxidation to sulfone .

- Chiral catalysts : Asymmetric oxidation with peroxometalate-based ionic liquid catalysts achieves 98% ee in continuous flow systems (Table 5) .

Q. What mechanistic insights explain this compound’s role in advanced oxidation processes (AOPs)?

- Persulfate activation : In nZVI/persulfate systems, this compound acts as a probe for SO₄⁻ and Fe(IV) generation, confirmed via quenching experiments and ESR spectroscopy (Figure 5) .

- Ferrate interactions : Degradation pathways involve Fe(V) species, with NO₂⁻ enhancing oxidation efficiency by suppressing self-decomposition .

Q. How do reaction parameters influence sulfoxide/sulfone selectivity in catalytic systems?

- Kinetic control : In acetonitrile, rate constants (kₐ = 0.25 h⁻¹ for sulfoxide; k_b = 0.03 h⁻¹ for sulfone) favor sulfoxide formation at low H₂O₂ concentrations (Table 5) .

- Thermodynamic optimization : Multi-objective algorithms (e.g., TSEMO) balance temperature (40–80°C), residence time, and oxidant equivalents to maximize space-time yield (STY) .

Q. What are the applications of this compound in studying DNA interactions?

Properties

IUPAC Name |

methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTGICXCHWMCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870860 | |

| Record name | (+/-)-(Methylsulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |

| Record name | Methyl phenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Methyl phenyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1193-82-4 | |

| Record name | Methyl phenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylsulfinyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-(Methylsulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.